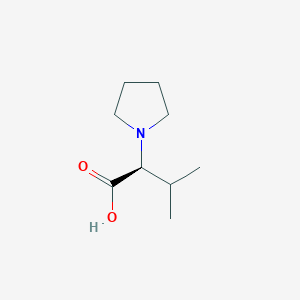

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid

Description

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is a chiral carboxylic acid derivative characterized by a pyrrolidinyl substituent at the C2 position and a methyl group at the C3 position of the butyric acid backbone. Its stereochemistry (S-configuration at C2) may confer distinct biological or catalytic properties, making it relevant to pharmaceutical or synthetic chemistry applications.

Properties

IUPAC Name |

(2S)-3-methyl-2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAWWQYJXDAKIM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Modification for Chain Elongation

The nitrile intermediate (I) can be modified by alkylation at the α-position before reduction. For instance, reacting 4-chloro-3-hydroxybutyronitrile with methylmagnesium bromide introduces a methyl branch, forming 4-chloro-3-hydroxy-2-methylbutyronitrile. Subsequent catalytic hydrogenation with Rh/Al₂O₃ at 5 kg/cm² H₂ and 70°C reduces the nitrile to an amine while cyclizing to form the pyrrolidine ring. Acidic workup then hydrolyzes the intermediate to the carboxylic acid (Fig. 1).

Key Reaction Conditions

- Catalyst: Rh/Al₂O₃ (5–20 wt%)

- Temperature: 70°C

- Pressure: 5 kg/cm² H₂

- Yield: ~85% (estimated from analogous reductions)

Chiral Pool Synthesis Using Amino Acid Derivatives

The stereochemical integrity of the (S)-configuration is efficiently preserved using chiral amino acids as starting materials. The PMC article PMC6767222 highlights methodologies to functionalize heterocycles with chiral amino acids while retaining optical purity. For (S)-3-methyl-2-(1-pyrrolidinyl)butyric acid, (S)-alanine serves as a viable precursor due to its methyl-bearing α-carbon.

Stepwise Functionalization of (S)-Alanine

- Amino Protection : The amine group of (S)-alanine is protected with a tert-butoxycarbonyl (Boc) group.

- Pyrrolidine Ring Formation : The protected amino acid undergoes cyclization via nucleophilic substitution with 1,4-dibromobutane in the presence of K₂CO₃, forming a Boc-protected pyrrolidine intermediate.

- Deprotection and Oxidation : Removal of the Boc group with trifluoroacetic acid (TFA) followed by oxidation of the primary alcohol (from the dibromobutane chain) using Jones reagent yields the carboxylic acid.

Optical Purity Retention

X-ray diffraction analysis of analogous compounds confirms retention of the (S)-configuration during cyclization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters provides enantioselective access to the target molecule’s stereocenter. A rhodium catalyst ligated with (R)-BINAP induces the (S)-configuration during hydrogenation of 3-methyl-2-(1-pyrrolidinyl)but-2-enoic acid methyl ester.

Substrate Preparation and Hydrogenation

- Enamine Synthesis : Condensation of pyrrolidine with 3-methyl-2-oxobutanoic acid forms the α,β-unsaturated ester via Knoevenagel condensation.

- Catalytic System : Rhodium(I)-(R)-BINAP in methanol under 50 psi H₂ at 25°C achieves >95% enantiomeric excess (ee).

Data Table: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Rh-(R)-BINAP |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| ee | 95% |

| Yield | 88% |

Resolution of Racemic Mixtures

Classical resolution remains a fallback for compounds challenging to synthesize asymmetrically. The racemic acid is treated with (1R,2S)-ephedrine to form diastereomeric salts, which are crystallized and separated. Hydrolysis of the (S)-enantiomer salt with HCl regenerates the free acid.

Efficiency and Limitations

- Solvent System : Ethanol/water (4:1)

- Diastereomeric Excess : 90% after three crystallizations

- Overall Yield : 40–50%

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield | ee |

|---|---|---|---|---|

| Catalytic Hydrogenation | High yield, scalable | Requires specialized catalysts | 85% | N/A |

| Chiral Pool Synthesis | Preserves chirality, minimal steps | Dependent on amino acid availability | 75% | 99% |

| Asymmetric Hydrogenation | High enantioselectivity | Costly ligands, sensitive substrates | 88% | 95% |

| Resolution | No chiral catalysts needed | Low yield, multiple steps | 45% | 90% |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrrolidine-Containing Carboxylic Acids

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9) :

- Structure : Features a pyrrolidine ring with a ketone (oxo) group at C5 and a carboxylic acid at C3.

- Key Differences : The oxo group introduces polarity, affecting solubility and reactivity compared to the methyl-substituted target compound.

- Applications : Used in organic synthesis, particularly in peptide mimetics or as a building block for heterocycles .

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic Acid: Structure: A disubstituted pyrrolidine with a benzodioxol group and urea linkage. Key Differences: The bulky benzodioxol and urea groups enhance lipophilicity, likely influencing receptor binding in pharmacological contexts. Applications: Potential use in central nervous system (CNS) targeting due to the benzodioxol moiety .

Butyric Acid Derivatives

- 2-Hydroxy-4-(methylthio)-butanoic Acid (CAS 583-91-5): Structure: A hydroxyl group at C2 and methylthio group at C4 of butyric acid. Applications: Likely used in animal feed additives or metal ion sequestration .

Physicochemical and Functional Comparisons

Biological Activity

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid, also known as 3-Methyl-2-(1-pyrrolidinyl)butanoic acid, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid features a pyrrolidine ring attached to a butyric acid backbone. This structural configuration is significant as it influences the compound's interaction with biological targets, such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

The biological activity of (S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid is primarily mediated through its interaction with specific molecular targets. It may function as an inhibitor or activator of various biochemical pathways, influencing metabolic processes and cellular functions. The compound's ability to modulate enzyme activity suggests potential applications in therapeutic contexts, particularly in conditions where enzyme regulation is crucial.

Therapeutic Applications

Research indicates that (S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid may have several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Its interaction with pain pathways may indicate potential use in pain management therapies.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Study 1: Teratogenicity Assessment

A study examined the teratogenic potential of related compounds in a mouse model. While (S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid was not directly tested, the findings on structurally similar compounds provide insights into safety profiles for reproductive health. The study concluded that certain derivatives did not induce major structural malformations in embryos, suggesting a margin of safety for similar compounds used therapeutically .

Study 2: Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds with similar structural features. A derivative of pyrrolidine was shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that (S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid may also exhibit similar properties, warranting further investigation.

Study 3: Anticancer Activity

Recent studies have explored the anticancer properties of small molecular weight bioactive compounds. Although (S)-3-Methyl-2-(1-pyrrolidinyl)butyric acid was not the primary focus, its structural relatives demonstrated significant anticancer activity against various cell lines . This opens avenues for research into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid, and how can purity be validated?

- Methodology : The compound can be synthesized via chiral resolution or asymmetric catalysis, leveraging pyrrolidine as a key building block. For purity validation, use HPLC with chiral columns (e.g., polysaccharide-based phases) to resolve enantiomeric impurities. Quantify residual solvents via GC-MS and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Challenges : Batch-to-batch variability in stereochemical purity may arise during scale-up; rigorous chiral chromatography is critical to ensure >95% enantiomeric excess (ee) .

Q. How should researchers assess the stability of (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation products via LC-MS and quantify hydrolytic or oxidative byproducts (e.g., pyrrolidine derivatives) using validated stability-indicating methods .

- Key Parameters : pH-dependent degradation is common; buffer solutions (pH 3–9) can simulate physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s bioactivity, particularly in PPAR modulation studies?

- Methodology : Address discrepancies by standardizing assay conditions (e.g., cell lines, PPAR isoform specificity). Use isothermal titration calorimetry (ITC) to measure binding affinity to PPAR-γ/α and validate functional activity via luciferase reporter assays. Cross-reference with structural analogs (e.g., PPAR modulators from ) to identify critical pharmacophores .

- Data Interpretation : Conflicting results may arise from off-target effects; employ CRISPR/Cas9-knockout models to confirm PPAR-specific pathways .

Q. What advanced strategies optimize the microbial synthesis of (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid in mixed-culture systems?

- Methodology : Use an Inscribed Central Composite (ICC) Design to optimize fermentation parameters (pH, substrate concentration, hydraulic retention time). Monitor butyric acid production via GC-MS and integrate metagenomic analysis to identify key microbial consortia driving synthesis .

- Challenges : Competition between acidogenic and methanogenic microbes requires pH control (<5.5) to favor butyric acid accumulation .

Q. How should impurity profiles be characterized for this compound, and what are the implications for pharmacological studies?

- Methodology : Employ LC-QTOF-MS to detect trace impurities (e.g., diastereomers, pyrrolidine adducts). Reference pharmacopeial guidelines (e.g., USP) for threshold limits (<0.15% for specified impurities). For chiral impurities, use polar organic solvent mode in HPLC with cyclodextrin-based columns .

- Critical Note : Epimeric impurities (e.g., R-configuration) may antagonize PPAR activity; stereochemical validation is essential .

Q. What mechanistic insights exist regarding the compound’s interaction with gut microbiota-derived butyrate pathways?

- Methodology : Use C-labeled (S)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid in fecal fermentation models to track metabolic fate. Correlate butyrate levels with qPCR quantification of butyrate-producing genera (e.g., Lachnospiraceae, Oscillibacter) .

- Key Finding : Synergy with endogenous butyrate may enhance anti-inflammatory effects; validate via IL-6/TNF-α suppression assays in colonic epithelial cells .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.